- Synthesis of new troglitazone derivatives: Anti-proliferative activity in breast cancer cell lines and preliminary toxicological studyEuropean Journal of Medicinal Chemistry, 2012, 51, 206-215,
Cas no 97322-87-7 (Troglitazone)

Troglitazone structure
商品名:Troglitazone
Troglitazone 化学的及び物理的性質
名前と識別子
-
- Troglitazone
- (+/-)-5-[4-[(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl]-2,4-thiazolidinedione
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- CS-045
- [14C]-Troglitazone
- [3H]-Troglitazone
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methy
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2,4-dioxothiazolidine
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)-benzyl]thiazolidine-2,4-dione
- 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione
- Noscal
- Prelay
- Rezulin
- Rezulin (TN)
- Romglizone
- Romozin
- EPM-426
- CS 045
- GR 92132X
- GR92132X
- CI 991
- C24H27NO5S
- (+-)-all-rac-5-(p-((6-Hydroxy-2,5,7,8-tetramethyl-2-chromanyl)methoxy)benzyl)-2,4-thiazolidinedione
- 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
- CS045
- GXPHKUHSUJUWKP-UHFFFAOYSA-N
- DSSTox_CID_3719
- DSSTox_RID_77162
- DSSTox_GSID_23719
- 2,4-Thiazoli
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione (ACI)
- Depotox
- I66ZZ0ZN0E
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione
- NCGC00161599-02
- 5-(4-((6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione
- CS-045 , Romozin , Rezulin , Romglizone , Noscal , Prelay
- Troglitazone (JAN/USAN/INN)
- 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione
- AS-56378
- CHEBI:9753
- troglitazona
- NCGC00161599-07
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine -2,4-dione
- 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-
- GR-92132X
- BDBM50088494
- Troglitazone - CAS 97322-87-7
- 5-[(4-{[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
- CCRIS 8969
- 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)-2,4-thiazolidinedione
- MLS006010817
- HMS3713D08
- SR-05000000454-5
- CI-991
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7 ,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl ]methyl]-2,4-thiazolidinedione
- CHEMBL3542292
- HMS3649G12
- (5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl]methoxy]phenyl]methyl]thiazolidine-2,4-dione
- GTPL2693
- SR-05000000454-2
- Tox21_112119
- AC-31453
- NCGC00161599-09
- BRN 4338399
- 97322-87-7
- troglitazonum
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione
- SR-05000000454-3
- NCGC00161599-11
- SMP2_000224
- TROGLITAZONE (MART.)
- UNII-I66ZZ0ZN0E
- s8432
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1- benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazlidinedione
- NS00015646
- 2,4-Thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]- (9CI)
- H12073
- 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione)-T
- Troglitazone [USAN:INN:BAN]
- HMS2089D22
- Tox21_300470
- CAS-97322-87-7
- BDBM50101974
- T3920
- UPCMLD-DP017:002
- DB-057670
- DTXCID603719
- CS-1634
- CCG-208125
- NCGC00164445-01
- NCGC00161599-03
- NCGC00161599-01
- BRD-A13084692-001-02-5
- 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-2,4-Thiazolidinedione
- Tox21_112119_1
- A10BG01
- EX-A3782
- 2,4-thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-
- AKOS000281116
- NCGC00161599-04
- Troglitazone (CS-045)
- HY-50935
- UPCMLD-DP017
- NCGC00161599-06
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- HSCI1_000037
- Spectrum5_001973
- 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)-1,3-thiazolidine-2,4-dione
- NCGC00254440-01
- BCP06753
- HB2559
- NCGC00161599-05
- D00395
- UPCMLD-DP017:001
- GLXC-03930
- 5-{4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione
- HMS2093D04
- DB00197
- AKOS024457434
- SMR001550129
- SCHEMBL4959
- SR-05000000454
- NCGC00161599-08
- Q7844989
- DTXSID8023719
- 5-(4-((6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy)benzyl)-1,3-thiazolidine-2,4-dione
- Troglitazone, >=98% (HPLC)
- BRD-A13084692-001-17-3
- AB00643330-02
-
- MDL: MFCD00878416
- インチ: 1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)
- InChIKey: GXPHKUHSUJUWKP-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(=O)C(CC2C=CC(OCC3(CCC4C(=C(C)C(C)=C(C=4C)O)O3)C)=CC=2)S1
- BRN: 4338399
計算された属性
- せいみつぶんしりょう: 441.16100
- どういたいしつりょう: 441.16099414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 681
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 45
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 110
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: イエローソリッド
- 密度みつど: 1.266
- ゆうかいてん: 184-186°C
- ふってん: 657°C at 760 mmHg
- フラッシュポイント: 351.2°C
- ようかいど: DMSO: 20 mg/mL
- PSA: 110.16000
- LogP: 4.70300
- ようかいせい: 水に溶けない
Troglitazone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- WGKドイツ:2
- セキュリティの説明: S22-S24/25
- RTECS番号:XJ5813130
- ちょぞうじょうけん:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Troglitazone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-10mg |
Troglitazone |
97322-87-7 | 99.62% | 10mg |
¥ 663 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-100mg |
Troglitazone |
97322-87-7 | 99.62% | 100mg |
¥ 3950 | 2023-09-07 | |
LKT Labs | T7056-10 mg |
Troglitazone |
97322-87-7 | ≥97% | 10mg |
$121.80 | 2023-07-10 | |
DC Chemicals | DC8903-100 mg |
Troglitazone |
97322-87-7 | >98% | 100mg |
$300.0 | 2022-02-28 | |
TRC | T892500-50mg |
Troglitazone |
97322-87-7 | 50mg |
$ 481.00 | 2023-09-05 | ||
TRC | T892500-10mg |
Troglitazone |
97322-87-7 | 10mg |
$ 119.00 | 2023-09-05 | ||
FUJIFILM | 205-19483-50mg |
Troglitazone |
97322-87-7 | 50mg |
JPY 61500 | 2023-09-15 | ||
Chemenu | CM162783-50mg |
Troglitazone |
97322-87-7 | 98% | 50mg |
$421 | 2021-06-17 | |
FUJIFILM | 209-19481-5mg |
Troglitazone |
97322-87-7 | 5mg |
JPY 11000 | 2023-09-15 | ||
LKT Labs | T7056-100 mg |
Troglitazone |
97322-87-7 | ≥97% | 100MG |
$692.70 | 2023-07-10 |
Troglitazone 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 45 min, reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Pyridinium chloride
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of troglitazone, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Novel polymorphic Form-3 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- The research group of Professor Ning Jiao and Song Song made new progress in the field of electrophilic halogenation modification of drugsJournal of Chinese Pharmaceutical Sciences, 2021, 30(6), 543-544,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Synthesis of troglitazone's synthetic intermediate 2,5-dihydroxy-3,4,6-trimethylacetophenone and its reactive mechanismZhongguo Yaowu Huaxue Zazhi, 2000, 10(3), 203-204,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Methanol
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Methanol , Water
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Methanol , Water
リファレンス
- A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistanceBioorganic & Medicinal Chemistry Letters, 1999, 9(24), 3439-3440,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Synthetic thiazolidinediones, potential antidiabetic compoundsCurrent Organic Chemistry, 2011, 15(1), 108-127,
ごうせいかいろ 8
はんのうじょうけん
リファレンス
- Process for preparing thiazolidinediones such as pioglitazone via reduction of exocyclic double bonds at the 5-position of thiazolidinediones using dithionite., World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
リファレンス
- Novel polymorphic Form-5 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- A process for the preparation of substituted phenyl ether compounds and rosiglitazone, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
リファレンス
- Structural studies on the impurities of troglitazoneJournal of Pharmaceutical and Biomedical Analysis, 2003, 31(2), 271-281,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Hantzsch ester Solvents: Toluene ; 6 - 8 h, 80 - 90 °C
リファレンス
- Reduction of the exocyclic double bond of substituted thiazolidine diones by Hantzsch 1,4-dihydropyridineIndian Journal of Heterocyclic Chemistry, 2006, 15(4), 407-408,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
リファレンス
- Preparation of polymorphic form I of troglitazone having enhanced antidiabetic activity, India, , ,
ごうせいかいろ 14
はんのうじょうけん
リファレンス
- Thiazolidine derivatives for lowering blood lipids and sugar, Japan, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Solvents: Acetone
1.2 Reagents: Hydrogen bromide
1.3 Reagents: Sodium nitrite Solvents: Water
1.4 Reagents: Copper bromide (CuBr2)
1.5 Reagents: Sodium acetate , 4-Methoxyphenol , Tempol
1.6 Solvents: Methanol , Acetone
1.7 Reagents: Sodium acetate
1.8 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrogen bromide
1.3 Reagents: Sodium nitrite Solvents: Water
1.4 Reagents: Copper bromide (CuBr2)
1.5 Reagents: Sodium acetate , 4-Methoxyphenol , Tempol
1.6 Solvents: Methanol , Acetone
1.7 Reagents: Sodium acetate
1.8 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Process for the preparation of 2-(aryloxymethyl)-2,5,7,8-tetramethylchroman-6-ols, World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
リファレンス
- Novel polymorphic form-4 of troglitazone and a pharmaceutical composition having enhanced anti-diabetic activity, India, , ,
ごうせいかいろ 17
はんのうじょうけん
リファレンス
- Novel polymorphic Form-6 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Cobalt chloride (CoCl2) , Sodium borohydride Catalysts: Dimethylglyoxime Solvents: Tetrahydrofuran , Water ; rt
1.2 Catalysts: Acetic acid ; 3 h, rt
1.3 Reagents: Acetone ; 15 min, rt
1.2 Catalysts: Acetic acid ; 3 h, rt
1.3 Reagents: Acetone ; 15 min, rt
リファレンス
- Structure-activity requirements for the antiproliferative effect of troglitazone derivatives mediated by depletion of intracellular calciumBioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2547-2550,
ごうせいかいろ 19
はんのうじょうけん
リファレンス
- Processes for making thiazolidinedione derivatives and compounds thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 20
はんのうじょうけん
リファレンス
- Synthesis of a new antidiabetic medicine 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedioneJilin Daxue Ziran Kexue Xuebao, 1999, (4), 85-90,
Troglitazone Raw materials
- 4(5H)-Thiazolone, 2-amino-5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-
- 2,4-Thiazolidinedione,5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methylene]-
- 5-[[4-[[6-(Acetyloxy)-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl]methoxy]phenyl]methylene]-2,4-thiazolidinedione
- 2-[(4-Aminophenoxy)methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
- Benzenepropanoic acid, 4-[[6-(acetyloxy)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl]methoxy]-α-chloro-, ethyl ester
- 2,4-Thiazolidinedione, 5-[[4-[[3,4-dihydro-2,5,7,8-tetramethyl-6-(phenylmethoxy)-2H-1-benzopyran-2-yl]methoxy]phenyl]methyl]-
- Carbonic acid, 1,1-dimethylethyl 2-[[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-yl ester
Troglitazone Preparation Products
Troglitazone 関連文献
-
Jonas Verhellen,Jeriek Van den Abeele Chem. Sci. 2020 11 11485
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Alessia Paradiso,Marina Volpi,Chiara Rinoldi,Nehar Celikkin,Nicola Contessi Negrini,Muge Bilgen,Giorgio Dallera,Filippo Pierini,Marco Costantini,Wojciech ?wi?szkowski,Silvia Farè Biomater. Sci. 2023 11 2988
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Sant K. Verma,Suresh Thareja RSC Adv. 2016 6 33857
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Vaibhav A. Dixit Toxicol. Res. 2019 8 157
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Nathan Carpentier,Luca Urbani,Peter Dubruel,Sandra Van Vlierberghe Biomater. Sci. 2023 11 1091
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Ilka Wagner,Eva-Maria Materne,Sven Brincker,Ute Sü?bier,Caroline Fr?drich,Mathias Busek,Frank Sonntag,Dmitry A. Sakharov,Evgeny V. Trushkin,Alexander G. Tonevitsky,Roland Lauster,Uwe Marx Lab Chip 2013 13 3538
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7. A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicitySera Hong,Joon Myong Song Biomater. Sci. 2021 9 5939
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8. Synthesis of new, UV-photoactive dansyl derivatives for flow cytometric studies on bile acid uptakeJana Rohacova,M. Luisa Marin,Alicia Martínez-Romero,José-Enrique O'Connor,M. Jose Gomez-Lechon,M. Teresa Donato,Jose V. Castell,Miguel A. Miranda Org. Biomol. Chem. 2009 7 4973
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Hiroshi Yamazaki,Shunji Kuribayashi,Tae Inoue,Tomohiro Honda,Chise Tateno,Ken Oofusa,Shinichi Ninomiya,Toshihiko Ikeda,Takashi Izumi,Toru Horie Toxicol. Res. 2015 4 106
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Antonia F. Stepan,Vincent Mascitti,Kevin Beaumont,Amit S. Kalgutkar Med. Chem. Commun. 2013 4 631
推奨される供給者
Amadis Chemical Company Limited
(CAS:97322-87-7)Troglitazone

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):224.0/375.0/1287.0